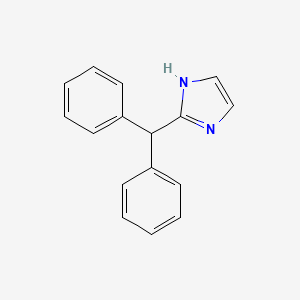

2-(diphenylmethyl)-1H-imidazole

Description

Significance of the Imidazole (B134444) Heterocycle in Modern Medicinal and Synthetic Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a privileged structure in the realm of chemistry. nih.govnih.gov Its significance stems from its presence in a vast array of biologically crucial molecules and its versatile nature as a synthetic building block. openmedicinalchemistryjournal.comnih.gov

The imidazole moiety is a fundamental component of essential biomolecules such as the amino acid histidine, the neurotransmitter histamine (B1213489), and the purine (B94841) bases adenine (B156593) and guanine, which form the building blocks of DNA and RNA. jetir.orghumanjournals.com This natural prevalence underscores the inherent biocompatibility and strategic importance of the imidazole scaffold in the design of new therapeutic agents. nih.gov The unique electronic properties of the imidazole ring, including its aromaticity and the presence of both a basic (pyridine-like) and a non-basic (pyrrole-like) nitrogen atom, allow it to participate in a variety of biological interactions, such as hydrogen bonding and metal ion coordination. nih.govhumanjournals.com This capability is crucial for the binding of drugs to their target enzymes and receptors. neu.edu.tr

In medicinal chemistry, the imidazole nucleus is a common feature in numerous approved drugs, exhibiting a broad spectrum of pharmacological activities. These include antifungal agents (e.g., clotrimazole, miconazole), antibacterial compounds, and antihypertensive medications. nih.govsapub.org The structural versatility of the imidazole ring allows for the introduction of various substituents at its carbon and nitrogen atoms, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. nih.gov

From a synthetic chemistry perspective, the imidazole ring is a valuable synthon. A multitude of synthetic methodologies have been developed for its construction, ranging from classical condensation reactions to modern catalytic approaches. pharmaguideline.comrsc.orgnih.gov These methods offer access to a diverse library of substituted imidazoles, which serve as key intermediates in the synthesis of complex organic molecules, functional materials, and catalysts. rsc.org

Table 1: Examples of Imidazole-Containing Compounds and Their Significance

| Compound | Classification | Significance |

|---|---|---|

| Histidine | Amino Acid | A fundamental building block of proteins and a precursor to histamine. jetir.org |

| Histamine | Biogenic Amine | A key mediator of local immune responses, a regulator of gut function, and a neurotransmitter. jetir.org |

| Adenine & Guanine | Purine Bases | Essential components of nucleic acids (DNA and RNA). nih.gov |

| Clotrimazole | Synthetic Drug | A broad-spectrum antifungal medication. nih.gov |

| Losartan | Synthetic Drug | An angiotensin II receptor blocker used to treat high blood pressure. researchgate.net |

Overview of Diphenylmethyl-Substituted Heterocycles in Academic Research

The diphenylmethyl group, also known as the benzhydryl group, is a bulky, lipophilic substituent that has been strategically incorporated into various heterocyclic scaffolds to modulate their pharmacological properties. The presence of two phenyl rings introduces significant steric bulk and the potential for pi-stacking interactions, which can influence a molecule's binding affinity and selectivity for its biological target.

Research into diphenylmethyl-substituted heterocycles has revealed a wide array of biological activities. For instance, the attachment of a diphenylmethyl moiety to different heterocyclic cores has led to the development of compounds with antihistaminic, anticonvulsant, and calcium channel blocking activities. The lipophilicity imparted by the diphenylmethyl group can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, which is a critical consideration in the development of centrally acting agents.

In the context of imidazole derivatives, the introduction of a diphenylmethyl group has been a subject of significant interest. For example, a series of 1-(diarylmethyl)-1H-imidazoles has been synthesized and evaluated for their potential as antimitotic agents, targeting tubulin polymerization. nih.gov The diphenylmethyl scaffold, in this case, is designed to interact with the colchicine (B1669291) binding site on tubulin, a strategy inspired by the structure of other known tubulin inhibitors. nih.gov

Furthermore, the synthesis of various 2-substituted-4,5-diphenyl-1H-imidazoles has been a focus of research, with studies exploring their potential as antimicrobial and anthelmintic agents. nih.gov The diphenyl substitution at the 4 and 5 positions of the imidazole ring, combined with various substituents at the 2-position, allows for the exploration of structure-activity relationships and the optimization of biological efficacy. nih.gov

Table 2: Research Areas of Diphenylmethyl-Substituted Heterocycles

| Heterocyclic Core | Research Focus | Potential Applications |

|---|---|---|

| Imidazole | Antimitotic agents, Antimicrobial, Anthelmintic | Cancer therapy, Infectious diseases nih.govnih.gov |

| Piperazine | Antihistamines | Allergy treatment |

| Piperidine | Anticonvulsants | Epilepsy treatment |

| Triazole | Aromatase inhibitors | Breast cancer therapy |

Historical Context and Evolution of Research on 2-(diphenylmethyl)-1H-imidazole and Related Analogues

The history of this compound is intrinsically linked to the broader history of imidazole synthesis, which dates back to the 19th century. The first synthesis of the parent imidazole ring was reported by Heinrich Debus in 1858. jetir.orgtsijournals.com His method, which involved the reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849), laid the groundwork for the synthesis of a wide range of C-substituted imidazoles. jetir.org

Another foundational method in imidazole synthesis is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgscribd.com This method has been particularly relevant for the synthesis of 2,4,5-tri- and tetrasubstituted imidazoles. For instance, the reaction of benzil (B1666583) (a 1,2-dicarbonyl), an appropriate aldehyde, and ammonia can yield various phenyl-substituted imidazoles. rsc.org

The Wallach synthesis, which utilizes N,N'-disubstituted oxamides and phosphorus pentachloride, provided another route to substituted imidazoles, particularly N-substituted derivatives. jetir.orgiiste.org Over the decades, these classical methods have been refined and numerous new synthetic strategies have been developed, including catalytic and multicomponent reactions, to improve yields, regioselectivity, and substrate scope. rsc.orgnih.gov

The specific research on this compound and its direct analogues has evolved from this rich history of synthetic methodology. Early research on substituted imidazoles often focused on exploring the scope of these classical reactions. The synthesis of 2-substituted-4,5-diphenyl-1H-imidazoles, for example, has been achieved through the condensation of benzil, various aldehydes, and ammonium (B1175870) acetate (B1210297). nih.gov

More recent research has shifted towards the development of more efficient and greener synthetic protocols. nih.gov Furthermore, the focus has expanded to include detailed investigations into the biological activities of these compounds. Studies on 1-(diarylmethyl)-1H-imidazoles as potential antimitotic agents and the evaluation of various 2-substituted-4,5-diphenyl-1H-imidazoles for their antimicrobial and anthelmintic properties are indicative of this trend. nih.govnih.gov The evolution of analytical techniques, such as NMR and mass spectrometry, has also played a crucial role in the unambiguous characterization of these complex molecules. researchgate.netresearchgate.net

The ongoing research into this compound and its analogues continues to be driven by the quest for new therapeutic agents and functional materials, building upon a long and storied history of heterocyclic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C16H14N2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-benzhydryl-1H-imidazole |

InChI |

InChI=1S/C16H14N2/c1-3-7-13(8-4-1)15(16-17-11-12-18-16)14-9-5-2-6-10-14/h1-12,15H,(H,17,18) |

InChI Key |

BLJQGZXRECZHOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC=CN3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Diphenylmethyl 1h Imidazole and Its Derivatives

Classical and Conventional Synthesis Approaches for Imidazole (B134444) Coreresearchgate.nettandfonline.com

The foundational methods for constructing the imidazole nucleus have been well-established for over a century, providing robust pathways to a wide array of substituted imidazoles. researchgate.nettandfonline.com These classical syntheses often involve the condensation of simple, readily available starting materials under various conditions.

Multicomponent Reactions (MCRs) for Substituted Imidazolesrsc.org

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. rsc.orgnih.gov This approach is celebrated for its atom economy, reduced number of synthetic steps, and the ability to generate molecular diversity quickly. rsc.orgrsc.org For the synthesis of substituted imidazoles, MCRs offer a convergent and powerful tool. rsc.org

These reactions typically involve the combination of a 1,2-dicarbonyl compound, an aldehyde, and an amine or ammonia (B1221849) source. researchgate.net The versatility of MCRs allows for the synthesis of a wide range of substituted imidazoles by simply varying the starting components. rsc.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also significant in heterocyclic synthesis, although the most common MCR for imidazoles is a variation of the Radziszewski synthesis. rsc.orgacs.org

Condensation Reactions for Imidazole Ring Formationnih.gov

The formation of the imidazole ring through condensation reactions is a cornerstone of heterocyclic chemistry. nih.gov These reactions involve the joining of two or more molecules with the elimination of a small molecule, typically water. One of the earliest and most well-known methods is the Debus-Radziszewski synthesis, first reported in 1858, which utilizes a dicarbonyl compound, an aldehyde, and ammonia. acs.orgnih.gov

The general mechanism involves the condensation of the dicarbonyl compound with ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde to form the imidazole ring after dehydration. acs.org This method, while foundational, is still employed for the creation of C-substituted imidazoles. tandfonline.com

Synthesis via Benzil (B1666583), Ammonium (B1175870) Acetate (B1210297), and Aldehyde Condensationmdpi.com

A widely utilized and versatile method for the synthesis of 2,4,5-trisubstituted imidazoles, including derivatives that could be precursors or analogues of 2-(diphenylmethyl)-1H-imidazole, is the one-pot condensation of benzil (a 1,2-dicarbonyl compound), an aldehyde, and ammonium acetate. mdpi.com Ammonium acetate serves as the source of ammonia for the imidazole ring construction. researchgate.net

This reaction is a classic example of the Radziszewski synthesis. derpharmachemica.com The process involves the condensation of benzil with two equivalents of ammonia (from ammonium acetate) and an aldehyde. derpharmachemica.com The reaction can be catalyzed by various Lewis or Brønsted acids, and in many modern variations, it is performed under solvent-free conditions or with the assistance of microwave irradiation to improve yields and reduce reaction times. youtube.comrsc.org The use of different aldehydes allows for the introduction of various substituents at the 2-position of the imidazole ring. For the synthesis of this compound, diphenylacetaldehyde (B122555) would be the corresponding aldehyde.

Advanced and Green Chemistry Synthetic Strategiesyoutube.com

In recent years, the development of more environmentally benign and efficient synthetic methods has been a major focus in organic chemistry. These advanced strategies aim to reduce waste, energy consumption, and the use of hazardous materials.

Catalytic Synthesis Methods (e.g., Copper Nanoparticle Catalysis)youtube.com

The use of catalysts is central to many modern synthetic approaches for imidazoles. A variety of catalysts, including Lewis acids, solid-supported acids, and metal catalysts, have been employed to enhance the efficiency of imidazole synthesis.

A particularly promising area of research is the use of copper nanoparticles (Cu NPs) as catalysts. rsc.org Copper nanoparticles are highly effective due to their high surface-to-volume ratio, which leads to enhanced catalytic activity. rsc.orgacs.org These nanoparticles can efficiently catalyze the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles from benzil, an aldehyde, and ammonium acetate at room temperature. rsc.orgacs.org The use of Cu NPs offers several advantages, including short reaction times, high yields, and simple work-up procedures. rsc.orgacs.org Furthermore, the catalyst can often be recovered and reused, adding to the green credentials of this method. acs.org

| Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Fe3O4–PEG–Cu | Evaluation for 2,4,5-trisubstituted and 1,2,4,5-substituted imidazoles | High activity | |

| Copper nanoparticles (Cu NPs) | Three-component reaction of benzil, aldehydes, and ammonium acetate at room temperature | High | rsc.orgacs.org |

| Cupric chloride (CuCl2·2H2O) | Microwave irradiation, solvent-free | Excellent | rsc.org |

| LADES@MNP | Solvent-free sonication | 64-93 | rsc.org |

Microwave-Assisted Organic Synthesis (MAOS) for Imidazole Derivativesrsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate organic reactions. rsc.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving product yields and purity. rsc.org

The synthesis of imidazole derivatives has greatly benefited from MAOS. For instance, the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate can be efficiently carried out under solvent-free conditions using microwave irradiation. rsc.org This approach aligns with the principles of green chemistry by reducing the use of organic solvents and minimizing energy consumption. rsc.org The rapid heating provided by microwaves allows for the efficient formation of the imidazole ring, making it a highly attractive method for the synthesis of a diverse library of imidazole derivatives.

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | Hours to days | Often lower | rsc.org |

| Microwave-Assisted (MAOS) | Minutes | Often higher | rsc.org |

One-Pot Reaction Systems for Imidazole Synthesis

One-pot, multi-component reactions represent an efficient and atom-economical approach to synthesizing highly substituted imidazoles. These methods typically involve the condensation of three or four starting materials in a single reaction vessel, avoiding the need to isolate intermediate products.

A common and versatile one-pot strategy for synthesizing 2,4,5-trisubstituted imidazoles involves the reaction of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and an ammonia source, typically ammonium acetate. researchgate.netresearchgate.net Various catalysts can be employed to promote this condensation. For instance, trichloromelamine (B80692) has been shown to be an effective catalyst for this transformation, proceeding under solvent-free conditions at elevated temperatures. researchgate.net This method allows for the synthesis of a wide range of 2,4,5-triaryl-1H-imidazoles with good to high yields. The reaction mechanism is believed to involve the in-situ formation of an imine from the aldehyde and ammonia, followed by a series of condensation and cyclization steps with the 1,2-dicarbonyl compound, ultimately leading to the aromatic imidazole ring. researchgate.net

Another example involves the use of 1,2-diols as key reagents in a one-pot synthesis of 2,4,5-triphenyl imidazoles. scribd.com These multicomponent strategies offer significant advantages, including reduced reaction times, simplified work-up procedures, and access to a diverse library of substituted imidazole compounds from readily available starting materials. researchgate.net

Synthesis of Key Structural Analogues and Derivatives of this compound

The core structure of this compound serves as a scaffold that can be chemically modified at several positions to generate a wide range of structural analogues and derivatives. Key modifications include substitution at the imidazole nitrogen (N-substitution), introduction of a sulfur moiety (thio-substitution), and formation of quaternary imidazolium (B1220033) salts. researchgate.netsapub.orgnih.gov

N-Substituted this compound Derivatives

Substitution at the N-1 position of the imidazole ring is a common strategy for modulating the physicochemical and biological properties of the molecule. A series of 1-(diarylmethyl)-1H-imidazoles, which are direct structural analogues of this compound, can be synthesized by coupling a diarylmethyl alcohol (benzhydryl alcohol) with imidazole. nih.gov

A particularly effective method for this transformation utilizes carbonyldiimidazole (CDI) as a coupling agent. nih.gov In this reaction, the benzhydryl alcohol is first activated by CDI. The subsequent reaction with imidazole proceeds to afford the desired N-substituted product. This approach has been used to synthesize a variety of derivatives where the aryl rings of the diarylmethyl group contain different electron-donating or electron-withdrawing substituents. nih.gov

Table 1: Synthesis of N-Substituted Imidazole Derivatives via CDI Coupling nih.gov

| Diarylmethyl Alcohol Precursor | Aryl Ring B Substituent | Product |

|---|---|---|

| (3,4,5-Trimethoxyphenyl)(phenyl)methanol | H | 1-[(3,4,5-Trimethoxyphenyl)(phenyl)methyl]-1H-imidazole |

| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanol | 4-OCH₃ | 1-[(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methyl]-1H-imidazole |

| (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanol | 4-Cl | 1-[(4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methyl]-1H-imidazole |

| (4-Fluorophenyl)(3,4,5-trimethoxyphenyl)methanol | 4-F | 1-[(4-Fluorophenyl)(3,4,5-trimethoxyphenyl)methyl]-1H-imidazole |

Thio-Substituted Imidazole Derivatives

The introduction of a sulfur-containing functional group, typically at the C-2 position of the imidazole ring, leads to thio-substituted derivatives. These compounds are generally synthesized from an imidazole-2-thione precursor, also known as mercaptoimidazole. sapub.orgsapub.org

The sulfur atom of the thione is nucleophilic and can be readily alkylated by reacting with various electrophiles. For example, treatment of a 1,4,5-trisubstituted imidazole-2-thione with dimethyl sulfate (B86663) in the presence of a base like sodium methoxide (B1231860) yields the corresponding 2-(methylthio)imidazole (B155837) derivative. sapub.org Similarly, reaction with ethyl chloroacetate (B1199739) in the presence of triethylamine (B128534) leads to the formation of an ethyl (imidazol-2-ylthio)acetate. sapub.orgsapub.org This ester can be further derivatized, for instance, by reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide, demonstrating the versatility of the thio-ether linkage for further functionalization. sapub.org

Table 2: Synthesis of Thio-Substituted Imidazole Derivatives sapub.org

| Imidazole-2-thione Precursor | Alkylating Agent | Base | Product |

|---|---|---|---|

| 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thione | Dimethyl sulfate | Sodium hydroxide | 1-(4-chlorophenyl)-2-(methylthio)-4,5-diphenyl-1H-imidazole |

| 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thione | Ethyl chloroacetate | Triethylamine | Ethyl (1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-2-ylthio)acetate |

Imidazolium Salts and Quaternary Ammonium Compounds

Imidazolium salts are quaternary ammonium compounds formed by the alkylation or protonation of a nitrogen atom in the imidazole ring. These ionic compounds have applications in various fields, including as ionic liquids and catalysts.

The synthesis of imidazolium salts can be achieved by reacting an N-substituted imidazole with an alkylating agent, such as an alkyl halide. This results in the formation of a 1,3-disubstituted imidazolium salt. Another route to forming an imidazolium salt is through the protonation of a neutral imidazole derivative with a strong acid. For example, a complex phenol-substituted di-imidazole compound has been shown to react with nitric acid to form a monoprotonated imidazolium nitrate (B79036) salt. researchgate.net In this salt, one of the imidazole rings is protonated, creating an imidazolium cation, which is stabilized by intramolecular hydrogen bonds and forms a salt with the nitrate anion. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Diphenylmethyl 1h Imidazole Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are paramount in the characterization of 2-(diphenylmethyl)-1H-imidazole, each offering unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are routinely employed in the analysis of imidazole (B134444) derivatives.

¹H NMR Spectroscopy: In ¹H NMR spectra of imidazole derivatives, the proton attached to the nitrogen atom of the imidazole ring typically appears as a singlet at a high chemical shift, often around δ 13.00 ppm. The aromatic protons from the diphenylmethyl group and the imidazole ring itself will present as a multiplet in the range of δ 6.87-8.09 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For substituted diphenyl-1H-imidazoles, the carbon atoms of the imidazole and phenyl rings resonate at specific chemical shifts, confirming the presence of these structural motifs. For instance, in a related compound, 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, the carbon signals appear at various points, indicating the complex aromatic system.

Dynamic NMR studies on 2-(aryl)-4,5-diphenyl-1H-imidazoles have been used to investigate phenomena such as tautomerism and proton exchange by analyzing the proton and carbon spectra under varying concentrations researchgate.net.

Interactive Data Table: ¹H NMR Chemical Shifts for Imidazole Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference Compound |

| Imidazole N-H | ~13.00 | Singlet | 2-[5-(4-substituted phenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole |

| Aromatic H | 6.87-8.09 | Multiplet | 2-[5-(4-substituted phenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For imidazole derivatives, characteristic absorption bands are observed that correspond to specific vibrational modes.

Key IR absorption bands for related imidazole compounds include:

N-H stretching: A prominent band is typically observed around 3437 cm⁻¹, corresponding to the N-H bond of the imidazole ring researchgate.net.

Aromatic C-H stretching: Absorption bands due to the stretching of aromatic C-H bonds are found at approximately 3053 cm⁻¹ researchgate.net.

C=N stretching: The stretching vibration of the C=N bond within the imidazole ring appears around 1681 cm⁻¹ researchgate.net.

C=C stretching: Bands corresponding to the C=C stretching of the aromatic rings are seen at approximately 1599 and 1489 cm⁻¹ researchgate.net.

Interactive Data Table: Characteristic IR Absorption Bands for Imidazole Derivatives

| Functional Group | Vibrational Mode | Absorption Band (cm⁻¹) | Reference Compound |

| Imidazole N-H | Stretching | ~3437 | 2-[5-(4-substituted phenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole |

| Aromatic C-H | Stretching | ~3053 | 2-[5-(4-substituted phenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole |

| Imidazole C=N | Stretching | ~1681 | 2-[5-(4-substituted phenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole |

| Aromatic C=C | Stretching | ~1599, ~1489 | 2-[5-(4-substituted phenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole |

Mass Spectrometry (MS, EI-MS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound. Electron Ionization Mass Spectrometry (EI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the analysis of imidazole derivatives. The mass spectra of novel synthesized 2-[5-(4-substituted phenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole derivatives showed a M+1 peak, which confirmed their molecular formulas researchgate.net. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Other Analytical Methodologies (e.g., Elemental Analysis)

In addition to spectroscopic methods, other analytical techniques are employed to confirm the elemental composition of this compound.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula to verify its accuracy. For instance, in the characterization of 4-(1H-imidazol-1-yl)benzaldehyde, analytical data from ¹H NMR and ¹³C NMR were used to confirm its structure researchgate.net.

Computational Chemistry and Theoretical Investigations of 2 Diphenylmethyl 1h Imidazole and Its Analogues

Quantum Mechanical Studies

Quantum mechanical (QM) methods are instrumental in computational drug design, offering high accuracy in estimating molecular properties. uzh.ch These approaches have been effectively used to determine protonation states, evaluate energies, and optimize the structures of molecules. uzh.ch

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal tool for investigating the molecular structure and electronic characteristics of imidazole (B134444) derivatives. nih.gov The B3LYP functional, combined with various basis sets such as 6-31G(d,p) and 6-311G(d,p), is commonly employed to optimize the molecular geometry and predict vibrational frequencies. acadpubl.euirjweb.com For instance, DFT calculations have been used to determine the optimized stable geometry, including bond lengths and angles, of imidazole derivatives. irjweb.com In a study on a substituted imidazole, DFT at the B3LYP/6-31G(d,p) level was used to perform calculations. acadpubl.eu Similarly, the geometric structures of novel benzimidazole (B57391) derivatives were optimized using DFT calculations, showing good agreement with experimental X-ray diffraction data. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic transition absorption wavelengths of molecules. nih.gov This approach allows for the calculation of excited states, providing insight into the electronic absorption spectra. researchgate.net For example, TD-DFT calculations have been used to analyze the electronic transitions in imidazole derivatives, where the one-electron excitation from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) is often the primary contributor to the first excited state. irjweb.com The results from TD-DFT can be correlated with experimental UV-Vis spectroscopy data to validate the computational model. schrodinger.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to understand hyperconjugative interactions and charge delocalization within a molecule. acadpubl.euwikipedia.org It examines the interactions between filled donor NBOs and empty acceptor NBOs, providing a quantitative measure of their stabilization energy. rsc.orgwisc.edu

In studies of imidazole derivatives, NBO analysis, often performed at the DFT/B3LYP level, has revealed significant intramolecular charge transfer (ICT) interactions that contribute to the stability of the molecular structure. acadpubl.eu These interactions typically involve the lone pairs of nitrogen and oxygen atoms, as well as the π-systems of the imidazole and adjacent rings. acadpubl.eu For example, a significant interaction energy of 954.54 KJ/mol was reported for the interaction between a chlorine lone pair and a π* anti-bonding orbital in a substituted imidazole, indicating substantial stabilization. acadpubl.eu

Table 1: Key NBO Interactions and Stabilization Energies in a Substituted Imidazole Derivative acadpubl.eu

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N3 | π(C1-C2) | 25.83 |

| LP(1) N4 | π(C1-C5) | 18.67 |

| π(C1-C2) | π(N3-C5) | 20.11 |

| π(C4-C5) | π(N3-C1) | 15.43 |

Note: This table is a representative example based on findings for imidazole derivatives and not specific to 2-(diphenylmethyl)-1H-imidazole itself.

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) surface analysis is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. nih.gov The MESP map uses a color-coded scale to represent the electrostatic potential on the electron density surface. jmaterenvironsci.com

Red regions indicate negative electrostatic potential, highlighting areas with high electron density that are susceptible to electrophilic attack. These are often associated with lone pairs of electronegative atoms. nih.govjmaterenvironsci.com

Blue regions represent positive electrostatic potential, indicating areas of low electron density that are prone to nucleophilic attack. nih.gov

Green regions denote areas of neutral or near-zero potential. nih.gov

In imidazole derivatives, the negative potential is typically localized over the nitrogen atoms of the imidazole ring and any other electronegative atoms present in the substituents. researchgate.netresearchgate.net This information is crucial for understanding intermolecular interactions, including hydrogen bonding, and for predicting how the molecule might interact with a biological target. researchgate.netnih.gov MESP analysis has been successfully used to compare the electrostatic potential of novel imidazole scaffolds with known pharmacophores, suggesting similar interaction patterns with biological receptors. researchgate.net

Global Reactivity Descriptors and Electronic Structure Analysis

Global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide quantitative measures of a molecule's chemical reactivity and kinetic stability. irjweb.com

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests high chemical reactivity. irjweb.com The HOMO-LUMO energy gap can be calculated using DFT methods and has been used to explain the charge transfer interactions within a molecule and to correlate with its bioactivity. irjweb.comresearchgate.net For some imidazole derivatives, the HOMO-LUMO gap has been calculated to be around 4.4871 eV, indicating a stable molecule with charge transfer occurring within it. irjweb.com

Other global reactivity descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer. A higher hardness value corresponds to lower reactivity. irjweb.com

Chemical Softness (S): The reciprocal of hardness. A higher softness value indicates higher reactivity. irjweb.com

Table 2: Representative Global Reactivity Descriptors for an Imidazole Derivative irjweb.com

| Parameter | Value (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Note: These values are illustrative and taken from a study on an imidazole derivative, not specifically this compound.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of medicinal chemistry, it is routinely used to understand the interactions between a potential drug molecule and its biological target, typically a protein or enzyme. arabjchem.orgscilit.com

For imidazole derivatives, molecular docking studies have been instrumental in elucidating their potential mechanisms of action. These studies involve docking the synthesized compounds into the active site of a target protein to predict their binding affinity and interaction modes. nih.govarabjchem.org For example, derivatives of 1,5-diphenyl-1H-imidazole have been docked against protein tyrosine kinase (2HCK) and peroxiredoxin (1HD2) to predict their antioxidant activity. researchgate.net The results are often expressed as a binding energy (in kcal/mol), with lower values indicating a more favorable interaction. researchgate.net

In a study on new imidazole derivatives, molecular docking was used to investigate their potential as inhibitors of L-glutamine: D-fructose-6-phosphate amidotransferase, an enzyme relevant for antimicrobial activity. scilit.com The results showed that the compounds had good affinity for the active site, suggesting they could be effective inhibitors. scilit.com Similarly, docking studies of a platinum(II) complex of 1-((2-chlorophenyl)diphenylmethyl)-1H-imidazole with DNA suggested an intercalative binding mode. researchgate.net

Table 3: Example of Molecular Docking Results for Imidazole Derivatives against Protein Tyrosine Kinase (2HCK) researchgate.net

| Compound | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) |

| MB2 | -7.13 | 5.98 |

| UB2 | -7.20 | 5.28 |

| MB6 | -7.12 | 6.04 |

| α-Tocopherol (Standard) | -5.60 | 78.46 |

Note: This table presents example data from a study on different imidazole derivatives to illustrate the type of information obtained from molecular docking.

Protein-Ligand Interaction Modeling

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous structures provides significant insights into its potential protein interactions.

A notable study focused on a series of 1,5-diphenyl-2,4-disubstituted-1H-imidazole derivatives and their interaction with antioxidant enzymes, specifically protein tyrosine kinase (PDB ID: 2HCK) and peroxiredoxin (PDB ID: 1HD2). researchgate.net This research utilized molecular docking to predict the binding energies and potential inhibitory constants (Ki) of these imidazole analogues. The findings indicated that these compounds could fit into the active sites of the target enzymes, with some derivatives showing favorable binding energies. For instance, certain analogues exhibited binding energies ranging from -5.72 to -7.20 kcal/mol against protein tyrosine kinase and -5.49 to -6.21 kcal/mol against peroxiredoxin. researchgate.net

Another computational study investigated novel N-substituted imidazole-phenothiazine hybrids, which share the core imidazole feature. nih.gov Docking simulations of these hybrids against various cancer-related protein targets, such as EGFR and VEGFR, revealed binding energies as strong as -7.23 kcal/mol, with interactions stabilized by hydrogen bonds with key amino acid residues like ASP831. nih.gov Similarly, docking of 1,2-disubstituted-4,5-diphenyl-1H-imidazole derivatives has been explored, with some compounds showing binding energies of up to -11.349 kcal/mol against cyclooxygenase-2 (COX-2). researchgate.net

These studies on structurally related compounds suggest that the diphenylmethyl and imidazole moieties are significant for binding within protein cavities. The interactions are typically governed by a combination of hydrophobic interactions, involving the phenyl rings, and potential hydrogen bonding facilitated by the imidazole ring's nitrogen atoms.

Table 1: Molecular Docking Results for Analogues of this compound

| Analogue Class | Target Protein (PDB ID) | Range of Binding Energies (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| 1,5-Diphenyl-2,4-disubstituted-1H-imidazoles | Protein Tyrosine Kinase (2HCK) | -5.72 to -7.20 | Not specified |

| 1,5-Diphenyl-2,4-disubstituted-1H-imidazoles | Peroxiredoxin (1HD2) | -5.49 to -6.21 | Not specified |

| N-substituted Imidazole-Phenothiazine Hybrids | EGFR, VEGFR, PARP-2 | -5.93 to -7.23 | ASP831 |

| 1,2-disubstituted-4,5-diphenyl-1H-imidazoles | Cyclooxygenase-2 (COX-2) | up to -11.349 | Not specified |

DNA-Ligand Interaction Modeling (e.g., Intercalation Studies)

The interaction of small molecules with DNA is a fundamental area of study, particularly in the development of anticancer agents. DNA intercalators are typically planar, aromatic molecules that can insert themselves between the base pairs of the DNA double helix. patsnap.comwikipedia.org This action can disrupt DNA replication and transcription, leading to cytotoxic effects. patsnap.com

Computational modeling of the interaction between this compound and DNA is not widely reported. However, studies on very close analogues provide a strong basis for predicting its potential behavior. For example, a platinum(II) complex of 1-[(2-chlorophenyl)-diphenylmethyl]imidazole (CPDMI) was investigated for its DNA binding properties. researchgate.net Molecular docking simulations of this complex with calf thymus DNA (CT-DNA) suggested an intercalative mode of interaction. The calculated relative binding energies for this interaction were -5.25 kcal/mol and -7.67 kcal/mol, indicating a favorable binding affinity. researchgate.net

Furthermore, research into other imidazole-containing compounds has demonstrated their potential as DNA intercalators. A study on new imidazole-2-thiones linked to an acenaphthylenone scaffold showed that these hybrid molecules could act as dual DNA intercalators and topoisomerase II inhibitors. nih.govnih.gov The design of these molecules intentionally combined a polynuclear aromatic system for intercalation with the imidazole moiety, which can participate in groove binding. nih.gov While these are more complex analogues, they highlight the capability of the imidazole scaffold to be incorporated into effective DNA-binding agents.

These findings suggest that while the non-planar nature of the diphenylmethyl group in this compound might hinder classical intercalation, the imidazole ring and the phenyl groups could facilitate interactions within the DNA grooves.

Table 2: DNA-Ligand Interaction Modeling of an Analogue

| Analogue | DNA Type | Predicted Interaction Mode | Relative Binding Energy (kcal/mol) |

|---|---|---|---|

| Platinum(II) complex of 1-[(2-chlorophenyl)-diphenylmethyl]imidazole | CT-DNA | Intercalation | -5.25 and -7.67 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—to predict the activity of new compounds.

While no specific QSAR models for this compound have been found, numerous studies have successfully applied QSAR methodologies to its analogues, particularly benzimidazole derivatives. These studies provide a framework for how such an analysis could be approached for the target compound.

For instance, a QSAR study on N-((1H-Benzo[d]imidazol-1-yl)(phenyl)methylene)benzenamine analogues with antifungal activity utilized multiple linear regression (MLR) to develop its models. sphinxsai.com The study found that descriptors such as the logarithm of the partition coefficient (log P), polarizability, and molar refractivity were key in determining the antifungal activity. Another QSAR analysis of 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa also employed MLR to correlate molecular descriptors with antibacterial activity. nih.gov

In a study on 2-(4-fluorophenyl)imidazol-5-one derivatives as anti-breast cancer agents, the Genetic Function Approximation (GFA) method was used to build QSAR models. nih.gov The resulting models were validated internally and externally, with statistical parameters like the squared correlation coefficient (R²) and the cross-validation coefficient (Q²) indicating their predictive power. nih.gov These models can guide the design of new, more potent derivatives.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with measured biological activity is chosen.

Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, topological, thermodynamic) are calculated for each molecule.

Model Development: Statistical methods like MLR, Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model correlating the descriptors with activity.

Model Validation: The model's statistical significance and predictive ability are rigorously tested using internal and external validation techniques.

The insights from QSAR studies on imidazole and benzimidazole analogues suggest that properties like hydrophobicity, molecular size, and electronic features are often crucial for their biological effects.

Table 3: Common Descriptors in QSAR Studies of Imidazole Analogues

| Descriptor Type | Specific Descriptor Example | Relevance |

|---|---|---|

| Lipophilicity | log P (Logarithm of Partition Coefficient) | Governs membrane permeability and transport to the target site. |

| Steric | Molar Refractivity | Relates to molecular volume and polarizability, affecting binding fit. |

| Electronic | Polarizability | Influences non-covalent interactions with the target. |

| Structural | Ovality | A measure of the molecule's shape. |

Mechanistic Investigations and Biological Target Interactions of 2 Diphenylmethyl 1h Imidazole and Its Derivatives

Interaction with Enzymes and Receptors at the Molecular Level

Derivatives of 2-(diphenylmethyl)-1H-imidazole have been shown to interact with a range of enzymes and receptors, leading to modulation of their biological activity. These interactions are often highly specific, depending on the nature and position of substituents on the imidazole (B134444) and diphenylmethyl moieties.

Enzyme Inhibition Mechanisms (e.g., Topoisomerase II, Aurora Kinase, COX-2, Focal Adhesion Kinase (FAK), Aromatase)

The imidazole core is a key feature in a variety of enzyme inhibitors, where it can participate in crucial binding interactions within the active sites of target enzymes.

Topoisomerase II: Certain derivatives of imidazole have been identified as inhibitors of topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription. For instance, a series of 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones were synthesized as hybrid scaffolds designed to damage DNA through both direct intercalation and inhibition of topoisomerase II. These compounds, particularly those with 4-phenyl-imidazole and 4-(4-chlorophenyl)imidazole moieties, were found to be effective dual DNA intercalators and topoisomerase II inhibitors. Another study on 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives also reported inhibitory activity against topoisomerase II alpha.

Aurora Kinase: The Aurora kinase family, particularly Aurora A and B, are key regulators of cell division and are significant targets in cancer research. Imidazo[4,5-b]pyridine derivatives have been developed as highly selective inhibitors of Aurora A kinase. Computational modeling guided the derivatization at the C7 position of the imidazo[4,5-b]pyridine core to achieve high selectivity over Aurora B. The selectivity is attributed to exploiting differences in three amino acid residues (L215, T217, and R220) within the ATP-binding pocket of the kinases. The imidazole and pyridine (B92270) nitrogens of these compounds typically form hydrogen bonds with Ala213 in the hinge region of Aurora A.

| Compound | Aurora-A IC₅₀ (μM) | Aurora-B IC₅₀ (μM) | Selectivity (B/A) | Reference |

|---|---|---|---|---|

| 28b | 0.075 | 4.12 | ~55 | |

| 28c | 0.067 | 12.71 | ~190 | |

| 40f | 0.015 | 3.05 | ~203 | |

| 27e | 0.038 | 0.148 (Cellular IC₅₀) | ~4 |

Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 over COX-1 is a key goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. A novel series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives were designed as selective COX-2 inhibitors. Docking studies revealed that the methylsulfonyl group, while directly attached to the central imidazole ring, occupies the same pocket as the sulfonamide group of Celecoxib, enabling hydrogen bonding with the key residue Arg513. Compound 5b from this series emerged as the most potent inhibitor, with an IC₅₀ of 0.71 µM and a selectivity index of 115 for COX-2. Another study on 1,2,4,5-tetrasubstituted imidazoles also identified potent anti-inflammatory agents, with compound 2g showing a binding affinity of -5.516 kcal/mol with the COX-2 receptor in docking studies.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell survival, proliferation, and migration. While not direct diphenylmethyl derivatives, inhibitors with related imidazole cores have been developed. For example, 2-anilino-4-(benzimidazol-2-yl) pyrimidine (B1678525) was identified as a multi-kinase inhibitor with potent activity against FAK.

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis and a target for treating hormone-dependent breast cancer. Derivatives such as 1-(diarylmethyl)-1H-imidazoles have been investigated as dual inhibitors of aromatase and tubulin polymerization. These compounds were designed as hybrids, with the benzophenone-like scaffold intended to interact with tubulin and the imidazole heterocycle designed to target the aromatase enzyme. Additionally, substituted 1-[(benzofuran-2-yl)-phenylmethyl]-imidazoles have been identified as a class of potent aromatase inhibitors, with some members showing in vitro IC₅₀ values below 10 nM.

Receptor Binding Profiling (e.g., Monoamine Transporters, Histaminic Receptors, Adreno-receptors)

The structural framework of this compound is present in compounds that bind to various neurotransmitter receptors.

Monoamine Transporters: Imidazole-containing structures have been explored for their interaction with monoamine transporters like the serotonin (B10506) transporter (SERT) and dopamine (B1211576) transporters. For instance, imidazolidine-2,4-dione derivatives have been designed as dual-targeting agents for the 5-HT1A receptor and SERT. In a different study, a series of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives were synthesized and evaluated for their affinity for dopamine D2 and D3 receptors. The most selective compound in that series, 2-(5-bromo-2,3-dimethoxyphenyl)-4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinomethyl)imidazole (5i), displayed a D3 receptor affinity (Ki) of 21 nM with a 7-fold selectivity over D2 receptors.

Histaminic Receptors: The imidazole ring is a core component of histamine (B1213489), and thus many of its derivatives interact with histaminic receptors. Some H3-receptor antagonists from the proxifan series, which contain an imidazole core, have been shown to exhibit unexpected partial agonism at the H1-receptor. Derivatives of 4-(diphenylmethyl)-1-piperazine, which are structurally related to the topic compound, were found to be moderate to potent histamine H1-receptor antagonists. Furthermore, detailed kinetic studies on tricyclic H1 receptor antagonists, which often incorporate a diphenylmethyl-like substructure, have shown that the tricyclic framework generally increases binding affinity and residence time at the receptor, primarily by slowing the ligand's dissociation rate.

Adreno-receptors: Derivatives of imidazole are also known to interact with adrenergic receptors. A notable example is 4-[1-(1-naphthyl)ethyl]-1H-imidazole, a naphthalene (B1677914) analogue of medetomidine, which is a highly potent and selective alpha 2-adrenoceptor agonist. Structure-activity relationship studies on this compound, where the methyl group on the carbon bridge between the naphthalene and imidazole rings was modified, revealed that the nature of the substituent and the chirality at this bridge are critical for maintaining potent and selective alpha 2-adrenoceptor activity. Receptor binding studies showed that the S-(+)-isomer possessed greater affinity than the R-(-)-isomer for both alpha 1- and alpha 2-adrenoceptors in rat brain.

| Compound Type/Example | Target Receptor | Activity/Affinity | Reference |

|---|---|---|---|

| 2-(...)-4-(...)imidazole (Compound 5i) | Dopamine D3 | Ki = 21 nM | |

| Proxifan derivatives | Histamine H1 | Partial Agonist (pEC₅₀ 4.73-5.68) | |

| 4-(Diphenylmethyl)-1-piperazine derivatives | Histamine H1 | Antagonist | |

| 4-[1-(1-Naphthyl)ethyl]-1H-imidazole | α2-Adrenoceptor | Potent, selective agonist |

DNA and Nucleic Acid Binding Studies

The planar imidazole ring and the bulky diphenylmethyl group provide a structural basis for interactions with nucleic acids, including intercalation between base pairs and binding to alternative DNA structures.

Intercalation Mechanisms with DNA

DNA intercalation, where a molecule inserts itself between the base pairs of the DNA double helix, is a mechanism of action for many cytotoxic agents. A platinum(II) complex of 1-[(2-chlorophenyl)-diphenylmethyl]imidazole (CPDMI) was synthesized and its interaction with calf thymus DNA (CT-DNA) was studied. Spectroscopic and molecular docking studies suggested that the complex interacts with CT-DNA via an intercalation mechanism. Similarly, imidazole-2-thione derivatives tethered to an acenaphthylenone scaffold have been developed as dual agents that function through both DNA intercalation and topoisomerase II inhibition. The planar nature of these fused heterocyclic systems is a key feature enabling this mode of DNA binding.

DNA Double-Strand Helix Disruption

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. While direct evidence for this compound causing DSBs is limited, some complex molecules containing an imidazole moiety are involved in biological processes that result in such damage. For example, the active metabolite of the chemotherapeutic alkylating agent temozolomide (B1682018) is 5-(3-methyl-1-triazeno) imidazole-4-carboxamide (MTIC). The DNA lesions caused by this agent, if not properly repaired, can lead to futile DNA repair cycles that ultimately generate DSBs. It is important to note that this is an indirect association, and the mechanism is primarily driven by the alkylating nature of the metabolite rather than a direct physical disruption by the imidazole structure itself.

G-quadruplex DNA Stabilization

G-quadruplexes are four-stranded secondary structures formed in guanine-rich regions of DNA, such as in telomeres and gene promoter regions. These structures are potential targets for anticancer drugs because their stabilization can inhibit the activity of the enzyme telomerase and repress oncogene transcription. Imidazole derivatives have been incorporated into strategies to stabilize these structures. For example, imidazole moieties have been incorporated into tetramolecular G-quadruplex DNA structures to serve as ligands for transition metal cations. The resulting metal-DNA complexes showed significant thermal stabilization of the G-quadruplex structure. In another approach, a ruthenium(II) complex bearing an imidazole group was shown to promote and stabilize the G-quadruplex conformation of the c-myc oncogene promoter.

Modulation of Cellular Pathways

The biological activities of this compound and its derivatives are rooted in their ability to interact with and modulate various cellular pathways. These interactions are critical to their potential therapeutic effects and are the subject of ongoing research. The following sections detail the mechanistic investigations into how these compounds affect key cellular processes.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.gov The disruption of tubulin polymerization is a clinically validated strategy in cancer therapy. nih.gov Several imidazole-containing compounds have been identified as inhibitors of this process. nih.gov

One notable example is the imidazole derivative, 2-[(1-methylpropyl)dithio]-1H-imidazole (IV-2). nih.gov Studies have shown that this compound directly interacts with tubulin, leading to a dose-dependent inhibition of its polymerization. nih.gov Further investigation into the mechanism revealed that IV-2 acts through the oxidation of cysteine residues on the tubulin protein. nih.gov This oxidative modification compromises the protein's ability to polymerize and can even lead to the depolymerization of existing microtubules. nih.gov The cellular consequence of this action is a disruption of the microtubule network, which has been observed through immunocytochemistry, and a corresponding increase in the concentration of unpolymerized tubulin, as confirmed by Western blot analysis. nih.gov

Similarly, other imidazole derivatives have demonstrated potent antitubulin activity. For instance, certain 2-phenyl benzimidazole (B57391) derivatives have been shown to inhibit tubulin polymerization, with some compounds exhibiting greater potency than the well-known inhibitor, nocodazole. nih.gov For example, at a concentration of 3 µM, specific imidazopyridine derivatives inhibited tubulin polymerization by 59% and 56%, respectively, compared to 55% for nocodazole. nih.gov These findings underscore the potential of the imidazole scaffold as a basis for the development of new anticancer agents that target microtubule dynamics.

| Compound | Target | Effect | Mechanism |

| 2-[(1-methylpropyl)dithio]-1H-imidazole (IV-2) | Tubulin | Inhibition of polymerization, depolymerization of existing microtubules. | Oxidation of cysteine residues. nih.gov |

| Imidazopyridine derivatives | Tubulin | Inhibition of polymerization. | Not specified. nih.gov |

| 2-phenyl benzimidazole derivatives | Tubulin | Inhibition of polymerization. | Not specified. nih.gov |

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes by catalyzing the phosphorylation of proteins. nih.gov Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. nih.govresearchgate.net The imidazole scaffold has been explored as a core structure for the development of potent and selective protein kinase inhibitors. nih.gov

Derivatives of imidazole have been shown to inhibit various protein kinases. For example, 2,4-1H-imidazole carboxamides have been identified as novel and potent inhibitors of transforming growth factor β-activated kinase 1 (TAK1). nih.gov TAK1 is a key signaling molecule in inflammatory and cancer pathways. nih.gov The inhibitory mechanism of these imidazole derivatives involves binding to the ATP-binding site of the kinase. nih.gov

Furthermore, imidazo[1,2-b]pyridazines, which share a fused imidazole ring system, have been investigated as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs). dundee.ac.uk Selective inhibitors of DYRK1A are of particular interest for the potential treatment of neurological disorders, type 2 diabetes, and certain cancers. dundee.ac.uk The development of these inhibitors often involves a structure-based design approach to optimize their potency and selectivity. dundee.ac.uk The broad applicability of the imidazole core in kinase inhibition is further highlighted by the development of inhibitors for other kinases, such as the Src family kinases, which are often hyperactivated in cancer. dntb.gov.ua

| Derivative Class | Target Kinase | Significance |

| 2,4-1H-imidazole carboxamides | Transforming growth factor β-activated kinase 1 (TAK1) | Potential for anti-inflammatory and anticancer applications. nih.gov |

| Imidazo[1,2-b]pyridazines | Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) | Potential for treating neurological disorders, type 2 diabetes, and cancer. dundee.ac.uk |

| 4-aminoimidazole derivatives | Src family kinases (SFKs) | Potential for anticancer therapy in cancers with Src hyperactivation. dntb.gov.ua |

Neutrophil Degranulation Inhibition

Neutrophils are a type of white blood cell that play a crucial role in the innate immune response. Upon activation, they can release the contents of their granules, a process known as degranulation, which contains a cocktail of enzymes and antimicrobial proteins to combat pathogens. While essential for host defense, excessive or inappropriate degranulation can contribute to tissue damage in inflammatory diseases.

Research into the effects of this compound derivatives on neutrophil function has yielded specific insights. A study on a series of 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives found that while these compounds were potent inhibitors of neutrophil chemotaxis induced by N-formylmethionyl-leucyl-phenylalanine (fMLP), they did not block neutrophil degranulation. nih.gov This suggests a selective mechanism of action, where these particular derivatives interfere with the signaling pathways that govern cell migration but not those that trigger the release of granular contents.

| Compound Class | Effect on Neutrophil Degranulation |

| 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives | No inhibition of fMLP-induced degranulation. nih.gov |

Reactive Oxygen Species Generation Modulation

The "respiratory burst" in neutrophils is a critical antimicrobial mechanism characterized by the rapid production of reactive oxygen species (ROS) by the NADPH oxidase enzyme complex. frontiersin.org While vital for killing pathogens, the overproduction of ROS can lead to oxidative stress and contribute to the pathology of inflammatory conditions. wjgnet.comnih.gov

The imidazole nucleus has been shown to interact with components of the respiratory burst machinery. Studies have demonstrated that imidazole can reversibly inhibit the respiratory burst in neutrophils. nih.gov This inhibition is associated with a spectral change in cytochrome b558, a key component of the NADPH oxidase complex, suggesting a direct interaction. nih.gov

| Compound/Class | Effect on Neutrophil Respiratory Burst (ROS Production) | Putative Mechanism |

| Imidazole (general) | Reversible inhibition. nih.gov | Interaction with cytochrome b558. nih.gov |

| 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives | No inhibition of fMLP-induced respiratory burst. nih.gov | Not applicable. |

Structure Activity Relationship Sar Studies of 2 Diphenylmethyl 1h Imidazole Analogues

Impact of Substituents on Biological Interactions

The addition of various substituent groups to the 2-(diphenylmethyl)-1H-imidazole scaffold has been shown to significantly alter the biological and molecular properties of these compounds. These modifications can influence everything from the molecule's electronic characteristics to its affinity for specific biological targets.

The electronic nature of substituents on the this compound framework plays a critical role in modulating its activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly impact the molecule's properties and its interactions with biological targets. nih.govnih.gov

Electron-withdrawing groups, such as nitro (NO2) and trifluoromethyl (CF3), generally increase the acidity of the imidazole (B134444) ring. otterbein.edu This increased acidity can lead to more stable conjugate bases, making the molecule more susceptible to nucleophilic attack. otterbein.edu For instance, the incorporation of an electron-withdrawing nitro group has been explored in the context of antimicrobial activity. nih.gov Studies on imidazole-phenanthroline ligands have shown that the presence of a CF3 group can influence the photophysical and electrochemical properties of resulting metal complexes. rsc.orgresearchgate.net

Conversely, electron-donating groups, like hydroxyl (OH) and methoxy (B1213986) (OCH3), tend to increase the electron density of the imidazole ring. nih.gov This can enhance the donor capacity of the nitrogen atoms within the ring. rsc.org Research on imidazole-based donor-acceptor materials has demonstrated that strong electron-donating groups can lead to dual-emission characteristics, a property of interest in materials science. nih.gov However, the effect of electron-donating groups on biological activity can be complex and unpredictable. otterbein.edu

A computational study on 2-(2-methylphenyl)-4,5-diphenyl-1H-imidazole derivatives examined the effects of both -OH (donor) and -NO2 (acceptor) groups. webofjournals.com The study found that the position of these substituents influenced the molecule's electronic properties, with a para-positioned NO2 group resulting in the longest absorption wavelength. webofjournals.com

Table 1: Effects of Electron-Withdrawing and Electron-Donating Groups

| Group Type | Example Substituents | General Effect on Imidazole Ring | Impact on Molecular Properties |

|---|---|---|---|

| Electron-Withdrawing | -NO2, -CF3, Halogens (Cl, F, Br) | Increases acidity | Stabilizes conjugate base, can enhance susceptibility to nucleophilic attack. otterbein.edu |

| Electron-Donating | -OH, -OCH3, -CH3 | Increases electron density | Enhances N-base donor strength, can influence photophysical properties. nih.govrsc.org |

The specific placement of substituents on the this compound structure, a concept known as positional isomerism, is a critical determinant of biological target affinity. The location of a functional group can dramatically alter the molecule's shape, polarity, and ability to interact with the binding pocket of a target protein.

For example, in a computational study of 2-(2-methylphenyl)-4,5-diphenyl-1H-imidazole analogues, the positioning of electron-donating (-OH) and electron-withdrawing (-NO2) groups at ortho, meta, and para positions was investigated. webofjournals.com The study revealed that the para position for both types of substituents resulted in a minimal potential energy distribution. webofjournals.com Furthermore, the placement of the electron-withdrawing NO2 group at the para position led to the most significant shift in the absorption spectrum. webofjournals.com

The strategic placement of substituents is also crucial in the design of compounds with specific therapeutic actions. For instance, in the development of antimitotic agents, variations in electron-releasing and electron-withdrawing substituents on the aryl rings of 1-(diarylmethyl)-1H-imidazoles were optimized to enhance their activity. nih.gov Similarly, the substitution pattern on the phenyl rings of 1-(R-phenyl)-1H-imidazoles allows for the tuning of their physicochemical properties for various applications. researchgate.net

The synthesis of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists also highlights the importance of substituent placement for achieving potent and selective activity. nih.gov

Role of the Diphenylmethyl Moiety in Target Binding and Selectivity

The diphenylmethyl moiety, a defining feature of this class of compounds, plays a pivotal role in target binding and selectivity. This bulky, lipophilic group significantly influences how the molecule orients itself within and interacts with the binding sites of biological targets.

The two phenyl rings of the diphenylmethyl group provide a large surface area for van der Waals interactions and can engage in hydrophobic interactions with nonpolar regions of a protein's binding pocket. The flexibility of this group allows it to adopt various conformations, enabling it to fit into diverse binding sites.

In the context of designing dual aromatase and tubulin targeting agents, the diphenylmethyl group is a key structural component derived from the benzophenone (B1666685) structure of the tubulin-targeting agent phenstatin. nih.gov This suggests that the diphenylmethyl moiety is crucial for the interaction with tubulin.

Furthermore, studies on imidazole-based donor-acceptor materials have shown that linking different electron-donating groups to the imidazole core via the N-position, which is adjacent to the diphenylmethyl group, can significantly affect the material's photophysical properties. nih.gov This indicates that the diphenylmethyl moiety can influence the electronic environment of the entire molecule. The push/pull of electron density on the 2-carbon of the imidazole ring by substituents is necessary to influence the donor capacity of the N-base electrons, a process that can be affected by the steric and electronic nature of the diphenylmethyl group. rsc.org

Influence of Heterocyclic Ring Modifications on Activity Profile

Imidazole vs. Benzimidazole (B57391): Benzimidazoles, which feature an imidazole ring fused to a benzene (B151609) ring, possess a more extended aromatic system compared to imidazoles. This structural difference can lead to altered binding affinities and biological activities. Benzimidazole derivatives are known to exhibit a wide range of pharmacological properties, including anticancer and antimicrobial activities. nih.govderpharmachemica.comnih.gov For example, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have been investigated for their antibacterial and antibiofilm activities. nih.gov The fusion of the benzene ring can provide additional sites for interaction with biological targets and can also influence the molecule's metabolic stability.

Imidazole vs. Imidazoline (B1206853): Imidazolines are a reduced form of imidazoles, lacking the double bond between the 4th and 5th positions of the ring. This saturation changes the planarity and electronic properties of the ring. While imidazoles are aromatic, imidazolines are not. This difference can significantly affect how the molecule interacts with its target. For instance, some imidazoline derivatives are known to interact with adrenergic receptors.

In a study comparing various heterocyclic cores, it was found that in general, 5-membered heterocycles were preferred for trypanosomacidal activity. rsc.org This suggests that the specific geometry and electronic nature of the 5-membered imidazole ring are important for this particular biological activity. The development of pyrazolone (B3327878) derivatives incorporating imidazole and benzimidazole moieties has also been explored for anti-inflammatory activity. japsonline.com

The synthesis of compounds with different heterocyclic rings, such as imidazoles and 1,2,4-triazoles, within the same molecular framework allows for a direct comparison of their biological activities. For instance, 1-(diarylmethyl)-1H-1,2,4-triazoles and 1-(diarylmethyl)-1H-imidazoles have been investigated as potential antimitotic agents. nih.gov

Table 2: Comparison of Heterocyclic Ring Modifications

| Heterocyclic Ring | Key Structural Difference from Imidazole | Potential Impact on Activity |

|---|---|---|

| Benzimidazole | Fused benzene ring, extended aromatic system. | Can provide additional interaction sites, may alter metabolic stability. nih.gov |

| Imidazoline | Saturated (lacks C4-C5 double bond), non-aromatic. | Alters planarity and electronic properties, may lead to different receptor interactions. |

| 1,2,4-Triazole | Contains three nitrogen atoms in the ring. | Changes in hydrogen bonding capabilities and electronic distribution. nih.gov |

Applications of 2 Diphenylmethyl 1h Imidazole in Catalysis and Materials Science

Ligands in Coordination Chemistry

The imidazole (B134444) moiety is a well-established building block in coordination chemistry, capable of binding to metal ions through its nitrogen donor atoms. rsc.orgnih.gov The introduction of a diphenylmethyl substituent at the 2-position of the imidazole ring in 2-(diphenylmethyl)-1H-imidazole significantly influences its coordination behavior. This bulky group can create a specific steric environment around the metal center, which can be exploited to control the reactivity and selectivity of catalytic processes.

While specific studies on the coordination complexes of this compound are not extensively documented in publicly available research, the general principles of imidazole-metal coordination provide a framework for understanding its potential. The nitrogen atoms of the imidazole ring can coordinate to a variety of transition metals, forming stable complexes. chemscene.comcas.org The nature of the metal-ligand bond can be fine-tuned by the electronic properties of the substituents on the imidazole ring.

Chiral Ligands for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Asymmetric catalysis, which utilizes chiral catalysts to produce a specific stereoisomer of a product, is a powerful tool for achieving this goal. nih.gov Chiral ligands play a crucial role in asymmetric catalysis by creating a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. mdpi.com

While there is a vast body of research on the development of chiral ligands, specific applications of this compound as a chiral ligand in asymmetric catalysis are not prominently reported. However, the potential exists to develop chiral versions of this ligand, for instance, by introducing chirality into the diphenylmethyl group. Such chiral ligands could be valuable in a range of asymmetric transformations. The development of new chiral ligands is an active area of research, with a continuous search for structures that offer high enantioselectivity and catalytic activity. nih.gov

Homogeneous Catalysis Applications

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. Metal complexes containing imidazole-based ligands have been investigated as catalysts for various organic transformations. nih.gov These reactions include oxidation, reduction, and carbon-carbon bond-forming reactions. The catalytic activity and selectivity of these complexes are highly dependent on the nature of the metal and the ligand.

Specific research detailing the use of this compound in homogeneous catalysis is limited. However, based on the known catalytic activity of other imidazole-containing complexes, it is plausible that complexes of this compound could exhibit interesting catalytic properties. The bulky diphenylmethyl group could, for example, influence substrate selectivity or enhance the stability of the catalyst. Further research is needed to explore the potential of this specific compound in homogeneous catalysis.

Use as Chiral Auxiliaries and Synthetic Intermediates in Organic Synthesis

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to control the stereochemistry of a subsequent reaction. slideshare.net After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product. While various chiral auxiliaries have been developed and successfully applied in organic synthesis, the use of this compound for this purpose has not been specifically described in the available literature.

Despite the lack of direct evidence, the structural features of this compound suggest its potential as a precursor for the synthesis of more complex molecules. The imidazole ring is a common motif in many biologically active compounds and pharmaceuticals. nih.gov The diphenylmethyl group can also be a key structural element in various organic molecules. Therefore, this compound could serve as a valuable synthetic intermediate in the preparation of new organic compounds with potential applications in medicinal chemistry and materials science.

Integration into Metal-Organic Frameworks (MOFs) Research (General Imidazole and Derivatives)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands. acs.orgacs.orgresearchgate.net Imidazole and its derivatives are widely used as organic linkers in the synthesis of MOFs due to their ability to coordinate with metal centers through their nitrogen atoms. nih.govacs.org The choice of the imidazole-based ligand can significantly influence the structure, porosity, and properties of the resulting MOF.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(diphenylmethyl)-1H-imidazole and its derivatives?

- Methodology : Multi-step syntheses often involve nucleophilic substitution or cross-coupling reactions to attach substituents to the imidazole core. For example, derivatives with aryl or heteroaryl groups (e.g., thiazole-triazole hybrids) are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres, using solvents like DMF and catalysts such as sodium hydride . Optimization includes varying reaction temperatures (e.g., 80–100°C) and purification via column chromatography .

- Key Data : Evidence from analogous compounds shows yields ranging from 65% to 85%, with purity confirmed by melting points and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

- Methodology :

- Structural Confirmation : Use -NMR and -NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, imidazole protons at δ 7.5–8.3 ppm) .

- Purity Assessment : Elemental analysis (CHNS/O) and high-resolution mass spectrometry (HRMS) to validate molecular formulas.

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points (e.g., 150–250°C for related imidazoles) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Methodology : Employ hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to calculate molecular orbitals, dipole moments, and electrostatic potential surfaces. Exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol of experimental values) .

- Application : Predict reactivity sites for electrophilic substitution (e.g., C2/C4 positions on imidazole) and correlate with experimental spectroscopic data .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in drug discovery applications?

- Methodology :

- Derivative Synthesis : Introduce substituents (e.g., halogen, methyl, methoxy) at strategic positions to modulate lipophilicity and steric effects.

- Biological Assays : Test inhibition of targets like EGFR using kinase assays (IC values) and validate via molecular docking (e.g., AutoDock Vina) to identify binding poses .

Q. How do molecular docking studies guide the design of this compound derivatives as enzyme inhibitors?

- Methodology :

- Target Selection : Use crystallographic data (e.g., PDB ID 1M17 for EGFR) to model binding sites.

- Docking Parameters : Apply Lamarckian genetic algorithms with grid sizes of 60×60×60 Å and 0.375 Å spacing. Validate poses using RMSD clustering (<2.0 Å).

Q. What strategies resolve contradictions in biological activity data for imidazole derivatives?

- Methodology :

- Data Triangulation : Compare in vitro assays (e.g., MIC values for antimicrobial activity) with in silico ADMET predictions (e.g., SwissADME) to identify outliers.

- Mechanistic Studies : Use fluorescence quenching or surface plasmon resonance (SPR) to confirm direct target binding versus off-target effects .